molecular formula C21H22F3N3O B4553876 4-[(2E)-3-phenylprop-2-en-1-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

4-[(2E)-3-phenylprop-2-en-1-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4553876
M. Wt: 389.4 g/mol
InChI Key: ZEWMIAQSDPIQGL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-3-phenylprop-2-en-1-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22F3N3O and its molecular weight is 389.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-phenyl-2-propen-1-yl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is 389.17149682 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Novel Inhibitors

The compound has been studied in the context of discovering new inhibitors for specific enzymes. For example, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which were identified through high-throughput screening, shows the role of such compounds in medicinal chemistry. These inhibitors are important for their potential in exploring new treatments for various diseases, including cardiovascular and inflammatory diseases (R. K. Thalji et al., 2013).

Antimicrobial Agents

Another significant application involves the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These compounds, characterized by their piperazine carboxamides, have shown moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their importance in developing new antimicrobial treatments (Rahul P. Jadhav et al., 2017).

Antitumor Activities

In the realm of cancer research, certain derivatives of piperazine have been synthesized and investigated for their potential anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety was studied for their antitumor activity, especially against breast cancer cells. Some compounds were found to be promising antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (L. Yurttaş et al., 2014).

Synthesis and Chemical Analysis

Research has also focused on the chemical synthesis and analysis of compounds containing the piperazine moiety. Studies on the synthesis of ordered polymers and analysis of their properties, for example, contribute to the broader field of materials science, providing insights into the creation of new materials with specific desired properties (Shuyan Yu et al., 1999).

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O/c22-21(23,24)18-10-4-5-11-19(18)25-20(28)27-15-13-26(14-16-27)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2,(H,25,28)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWMIAQSDPIQGL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.